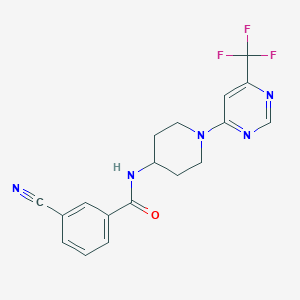

3-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of DNA . It has been found to have various biological activities and is broadly useful as a therapeutic agent . It is also a potent, selective, and orally bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1H-NMR, 13C-NMR and HRMS . The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized through four-step reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the yield, melting point, and NMR data of a similar compound were reported .Scientific Research Applications

- Application : 3-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide acts as a potent and selective RORC2 inverse agonist. It reduces IL-17 levels and skin inflammation in preclinical animal models upon oral administration .

Autoimmune Diseases and Inflammation

Cancer Research

Plant Hormone Research

Mechanism of Action

Target of Action

The primary target of this compound is the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) , also known as RORγt . RORC2 is a nuclear hormone receptor and is a promising target for the treatment of autoimmune diseases .

Mode of Action

This compound acts as an inverse agonist of RORC2 . An inverse agonist reduces the activity of a receptor by binding to it and inducing an opposite effect compared to an agonist. This compound displays promising binding affinity for RORC2 .

Biochemical Pathways

The compound’s action on RORC2 leads to the reduction of IL-17 production in Th17 cells . IL-17 is a key pro-inflammatory cytokine, and its reduction can help in the management of autoimmune diseases .

Pharmacokinetics

The compound demonstrates good metabolic stability and oral bioavailability . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability and effectiveness in the body .

Result of Action

The compound’s action results in the reduction of IL-17 levels and skin inflammation in a preclinical in vivo animal model upon oral administration . This indicates its potential effectiveness in reducing inflammation and managing autoimmune diseases .

Safety and Hazards

Future Directions

The future directions for the development of similar compounds could include further optimization of the synthesis process, detailed study of the mechanism of action, and extensive evaluation of the safety and hazards. Additionally, the development of novel and promising drugs is urgently required .

properties

IUPAC Name |

3-cyano-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O/c19-18(20,21)15-9-16(24-11-23-15)26-6-4-14(5-7-26)25-17(27)13-3-1-2-12(8-13)10-22/h1-3,8-9,11,14H,4-7H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQBJOYZBVAKBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC(=C2)C#N)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B2442870.png)

![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2442871.png)

![N-methyl-N-[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2442877.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2442881.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2442886.png)

![4-chloro-N-[2-(N-methylanilino)cyclohexyl]benzenesulfonamide](/img/structure/B2442889.png)